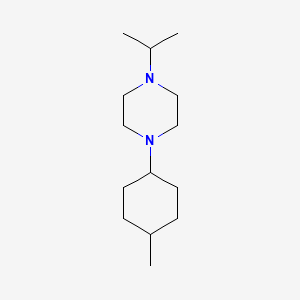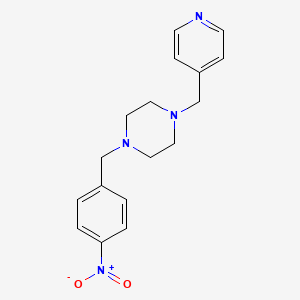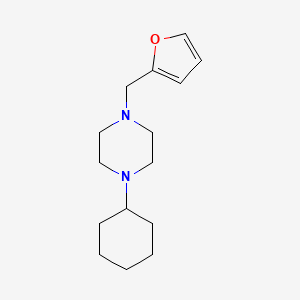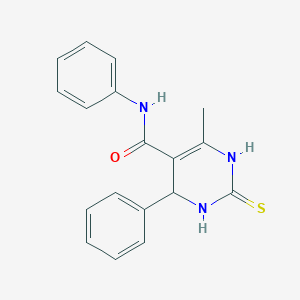![molecular formula C22H19N5O5 B10877874 N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}benzamide](/img/structure/B10877874.png)
N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N1-(2-METHYLPHENYL)-3-NITRO-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}BENZAMIDE involves multiple steps. One common synthetic route includes the reaction of 2-methylphenylamine with 3-nitro-4-chlorobenzoyl chloride to form an intermediate, which is then reacted with 1-(4-nitrophenyl)ethylidenehydrazine under specific conditions to yield the final product . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to proceed efficiently .
Análisis De Reacciones Químicas
N~1~-(2-METHYLPHENYL)-3-NITRO-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the synthesis of dyes and pigments due to its stable nitro and hydrazino groups.
Mecanismo De Acción
The mechanism of action of N1-(2-METHYLPHENYL)-3-NITRO-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}BENZAMIDE involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to potential antimicrobial and anticancer effects . The hydrazino group can form covalent bonds with specific enzymes, inhibiting their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar compounds include:
N-(4-Nitrophenyl)benzamide: This compound shares the nitrobenzamide structure but lacks the hydrazino group, making it less reactive in certain chemical reactions.
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: This compound has a triazole ring instead of the hydrazino group, leading to different biological activities.
Propiedades
Fórmula molecular |
C22H19N5O5 |
|---|---|
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-3-nitro-4-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]benzamide |
InChI |
InChI=1S/C22H19N5O5/c1-14-5-3-4-6-19(14)23-22(28)17-9-12-20(21(13-17)27(31)32)25-24-15(2)16-7-10-18(11-8-16)26(29)30/h3-13,25H,1-2H3,(H,23,28)/b24-15+ |
Clave InChI |
YGFCPDSWCNKQQS-BUVRLJJBSA-N |
SMILES isomérico |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877791.png)
![Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B10877795.png)


![1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea](/img/structure/B10877821.png)


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine](/img/structure/B10877840.png)
![9-ethyl-3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B10877849.png)
![Bis[4-(benzoylthio)phenyl] sulfide](/img/structure/B10877851.png)

![(3Z)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10877864.png)

![(2E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10877868.png)
